Rel-((1S,3S)-2,2-difluoro-3-phenylcyclopropyl)methanamine
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Overview
Description
rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine is a chemical compound characterized by its unique cyclopropyl structure with two fluorine atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the reaction of a phenyl-substituted alkene with a difluorocarbene source under controlled conditions to form the cyclopropyl ring. Subsequent amination can be achieved using reagents such as ammonia or primary amines under appropriate conditions .
Industrial Production Methods
Industrial production of rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorine atoms and the amine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,3S)-2,2-difluoro-3-methylcyclopropyl]methanamine
- 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl (1R,3R)-2,2-dimethyl-3-[(1Z)-prop-1-en-1-yl]cyclopropanecarboxylate
Uniqueness
rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C10H11F2N |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
[(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H,6,13H2/t8-,9-/m1/s1 |
InChI Key |
YCXOVPSNSFZFHT-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)CN |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)CN |
Origin of Product |
United States |
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